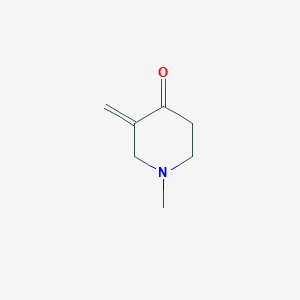
1-Methyl-3-methylidenepiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-methylidenepiperidin-4-one, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science. MPP is a piperidine derivative that has a unique structure and properties that make it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 1-Methyl-3-methylidenepiperidin-4-one is not fully understood, but it is believed to interact with the GABAergic system in the brain, which plays a crucial role in regulating neuronal excitability. 1-Methyl-3-methylidenepiperidin-4-one has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a reduction in neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-3-methylidenepiperidin-4-one has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitters such as GABA and glutamate, the inhibition of enzymes such as acetylcholinesterase and monoamine oxidase, and the reduction of oxidative stress. These effects contribute to the potential therapeutic benefits of 1-Methyl-3-methylidenepiperidin-4-one in various disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Methyl-3-methylidenepiperidin-4-one is its relatively simple synthesis method, which allows for easy production and modification of the compound for specific applications. However, 1-Methyl-3-methylidenepiperidin-4-one is also highly reactive and can be difficult to handle, requiring specialized equipment and expertise. Additionally, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
Direcciones Futuras
There are several areas of future research for 1-Methyl-3-methylidenepiperidin-4-one, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for neurological and infectious diseases, and the exploration of its applications in materials science. Further studies are needed to fully understand the mechanism of action and potential side effects of 1-Methyl-3-methylidenepiperidin-4-one, as well as its interaction with other drugs and compounds.
Métodos De Síntesis
1-Methyl-3-methylidenepiperidin-4-one can be synthesized through various methods, including the condensation of piperidine and acetone, the reaction of piperidine with acetic anhydride, and the reaction of piperidine with acetylacetone. The yield and purity of 1-Methyl-3-methylidenepiperidin-4-one can be improved through optimization of the reaction conditions and purification techniques.
Aplicaciones Científicas De Investigación
1-Methyl-3-methylidenepiperidin-4-one has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models, making it a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety. 1-Methyl-3-methylidenepiperidin-4-one has also been investigated for its potential as an antibiotic and antifungal agent.
Propiedades
Número CAS |
133828-19-0 |
|---|---|
Nombre del producto |
1-Methyl-3-methylidenepiperidin-4-one |
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
1-methyl-3-methylidenepiperidin-4-one |
InChI |
InChI=1S/C7H11NO/c1-6-5-8(2)4-3-7(6)9/h1,3-5H2,2H3 |
Clave InChI |
MVFXJLXCEXZNBV-UHFFFAOYSA-N |
SMILES |
CN1CCC(=O)C(=C)C1 |
SMILES canónico |
CN1CCC(=O)C(=C)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)
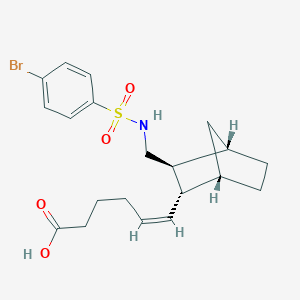
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)
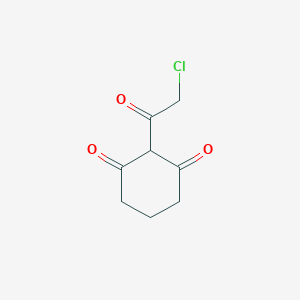

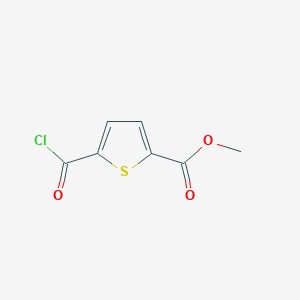
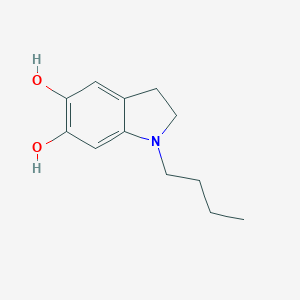
![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B148423.png)
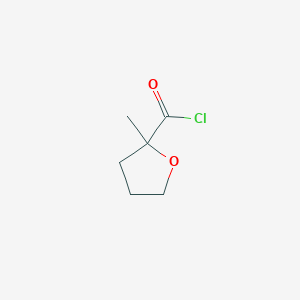
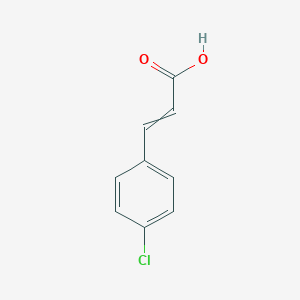
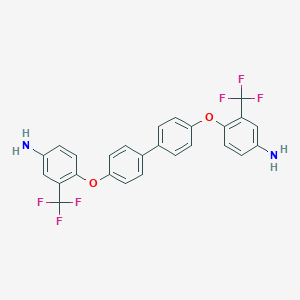
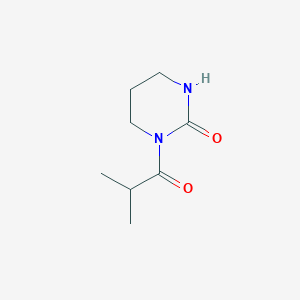
![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)
![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)